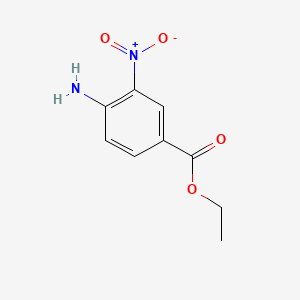

Ethyl 4-amino-3-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-amino-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-15-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCYANYWTUCLMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50998206 | |

| Record name | Ethyl 4-amino-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76918-64-4 | |

| Record name | Benzoic acid, 4-amino-3-nitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76918-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-nitro-4-aminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076918644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-amino-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-nitro-4-aminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Ethyl 4-amino-3-nitrobenzoate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-amino-3-nitrobenzoate from 4-amino-3-nitrobenzoic acid. The primary method detailed is the Fischer-Speier esterification, a fundamental reaction in organic synthesis. This document outlines the experimental protocol, presents key quantitative data, and includes a visual representation of the synthesis workflow.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and other biologically active molecules. The presence of the amino, nitro, and ester functional groups makes it a versatile building block for further chemical modifications. The most common and direct method for its preparation is the acid-catalyzed esterification of 4-amino-3-nitrobenzoic acid with ethanol. This process, known as Fischer esterification, is a reversible reaction that is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.

Synthesis Overview

The synthesis of this compound from 4-amino-3-nitrobenzoic acid is achieved through a Fischer esterification reaction. This reaction involves heating the carboxylic acid and an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure a sufficient reaction rate.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the synthesis of alkyl 4-amino-3-nitrobenzoates via Fischer esterification, based on available literature for the methyl ester, which is expected to have similar performance to the ethyl ester.[1][2][3][4]

| Parameter | Methyl Ester Synthesis Data | Expected Trend for Ethyl Ester |

| Reactants | 4-amino-3-nitrobenzoic acid, Methanol | 4-amino-3-nitrobenzoic acid, Ethanol |

| Catalyst | Concentrated Sulfuric Acid | Concentrated Sulfuric Acid |

| Reaction Time | 30 min - 16 hours | Similar range, optimization needed |

| Yield | Workable yield at 1 hour | Similar yields expected |

| Purification | Liquid-liquid extraction, Recrystallization | Liquid-liquid extraction, Recrystallization |

| Characterization | 1H NMR, 13C NMR, TLC | 1H NMR, 13C NMR, TLC |

Detailed Experimental Protocol

This protocol is adapted from the well-documented synthesis of the corresponding methyl ester and is expected to yield this compound.[1][3]

Materials:

-

4-amino-3-nitrobenzoic acid

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-amino-3-nitrobenzoic acid and an excess of absolute ethanol. Stir the mixture to dissolve the solid.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture with continuous stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Neutralization and Extraction: Transfer the reaction mixture to a separatory funnel. Carefully add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. The product, being an ester, will remain in the organic phase, while the unreacted carboxylic acid will be converted to its sodium salt and dissolve in the aqueous phase.[3] Extract the aqueous layer with ethyl acetate.

-

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a bright yellow solid.[3]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Conclusion

The Fischer esterification of 4-amino-3-nitrobenzoic acid with ethanol provides a reliable and straightforward method for the synthesis of this compound. The procedure involves standard laboratory techniques and yields a product that is a key intermediate for further synthetic applications in drug discovery and materials science. Careful monitoring of the reaction and appropriate purification steps are crucial for obtaining a high-purity product.

References

- 1. [PDF] A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification | Semantic Scholar [semanticscholar.org]

- 2. research.bond.edu.au [research.bond.edu.au]

- 3. pure.bond.edu.au [pure.bond.edu.au]

- 4. ERIC - EJ1263646 - A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-Nitrobenzoic Acid Methyl Ester via Fischer Esterication, Journal of Chemical Education, 2020-Jul [eric.ed.gov]

"Ethyl 4-amino-3-nitrobenzoate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-amino-3-nitrobenzoate, a valuable intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource for laboratory and research applications.

Chemical and Physical Properties

This compound is a nitroaromatic compound with the molecular formula C₉H₁₀N₂O₄ and a molecular weight of 210.19 g/mol .[1][2] The presence of amino, nitro, and ester functional groups makes it a versatile building block in the synthesis of more complex molecules.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₄ | [1][2] |

| Molecular Weight | 210.19 g/mol | [1] |

| Melting Point | 132 °C | [3] |

| Boiling Point | 398.5 ± 22.0 °C (Predicted) | [3] |

| Density | 1.330 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | -2.52 ± 0.10 (Predicted) | [3] |

Solubility

Quantitative solubility data for this compound in various solvents is not extensively reported. However, based on its chemical structure, it is expected to be soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is anticipated to be low due to the presence of the aromatic ring and the ethyl ester group.

Synthesis and Reactivity

This compound can be synthesized through several potential routes, with Fischer esterification of 4-amino-3-nitrobenzoic acid being a common and straightforward method.

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of this compound from 4-amino-3-nitrobenzoic acid.

Materials:

-

4-amino-3-nitrobenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

A mixture of 4-amino-3-nitrobenzoic acid (1 equivalent) in an excess of absolute ethanol is prepared in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.

-

The reaction mixture is heated to reflux and stirred for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.

-

The residue is neutralized with a saturated solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to afford pure this compound.

A potential workflow for the synthesis is illustrated in the diagram below.

Caption: Fischer Esterification Synthesis Workflow.

Reactivity

The reactivity of this compound is dictated by its functional groups. The amino group can undergo diazotization followed by various substitution reactions. The nitro group can be reduced to an amino group, providing a route to diaminobenzoate derivatives. The ester group is susceptible to hydrolysis under acidic or basic conditions. The aromatic ring can also undergo further electrophilic substitution, with the directing effects of the existing substituents influencing the position of substitution.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group). The aromatic protons will appear as a set of signals in the aromatic region, with their chemical shifts and coupling patterns influenced by the amino and nitro substituents. The protons of the amino group will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons will be influenced by the electron-donating amino group and the electron-withdrawing nitro group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

-

NO₂ stretching: Two strong bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric) for the nitro group.

-

C-O stretching: Bands in the region of 1100-1300 cm⁻¹ for the ester C-O bond.

-

Aromatic C-H and C=C stretching: Signals in the aromatic region of the spectrum.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester, the nitro group, and other characteristic fragmentations of the aromatic ring.

Potential Biological Activity and Applications

While specific biological activities of this compound are not extensively documented, the broader class of nitroaromatic compounds has garnered significant interest for its potential therapeutic applications, particularly in oncology.[4][5][6]

The nitro group can be bioreduced in hypoxic environments, which are characteristic of solid tumors, to generate reactive cytotoxic species that can damage cancer cells.[6] This property makes nitroaromatic compounds attractive candidates for the development of hypoxia-activated prodrugs. Furthermore, some studies have shown that certain nitroaromatic compounds possess anticancer activity through mechanisms such as alkylation.[4][5]

Given its structure, this compound could serve as a valuable scaffold for the synthesis of novel compounds with potential anticancer properties. Further research is warranted to explore its biological activities and potential applications in drug discovery and development. The diagram below illustrates a conceptual pathway for the potential bioactivation of a generic nitroaromatic compound in a hypoxic cancer cell.

Caption: Potential Bioactivation in Hypoxic Cancer Cells.

This guide provides a foundational understanding of this compound. Further experimental investigation is encouraged to fully characterize its properties and explore its potential in various scientific applications.

References

- 1. Ethyl 4-(tert-butyl-amino)-3-nitro-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: Ethyl 4-nitrobenzoate NMR [orgspectroscopyint.blogspot.com]

- 4. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Synthesis of Nitroaromatic Compounds as Potential Anticancer Agen...: Ingenta Connect [ingentaconnect.com]

In-Depth Technical Guide: Ethyl 4-amino-3-nitrobenzoate

CAS Number: 76918-64-4

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of Ethyl 4-amino-3-nitrobenzoate, a key chemical intermediate with significant applications in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, provides a detailed synthesis protocol, and explores its role as a foundational scaffold in the development of various therapeutic agents.

Chemical and Physical Properties

This compound is a nitroaromatic compound characterized by the presence of an ethyl ester, an amino group, and a nitro group attached to a benzene ring. These functional groups contribute to its reactivity and make it a versatile building block in organic synthesis.

| Property | Value | Reference |

| CAS Number | 76918-64-4 | |

| Molecular Formula | C₉H₁₀N₂O₄ | |

| Molecular Weight | 210.19 g/mol | |

| Melting Point | 130 - 140 °C | [1] |

| Boiling Point | 398.5 °C at 760 mmHg | [2][3] |

| Appearance | Not specified in retrieved results | |

| Solubility | Not specified in retrieved results | |

| Spectral Data (NMR, IR) | Not explicitly found in the search results. |

Note: While some commercial suppliers suggest the availability of spectral data such as NMR and LC-MS, specific datasets for this compound were not found in the public domain during the literature search.[4]

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been reported in the scientific literature. The synthesis involves the deprotection of an acetamido group.

Experimental Protocol

Reaction: Deprotection of ethyl 4-acetamido-3-nitrobenzoate to yield this compound.[5]

Materials:

-

Ethyl 4-acetamido-3-nitrobenzoate

-

Acetic acid

-

1,3-propanediol

-

Hydrazine monohydrate

-

Nitrogen atmosphere

Procedure:

-

In a 100 mL round-bottomed flask, introduce ethyl 4-acetamido-3-nitrobenzoate (1.04 g, 4 mmol), acetic acid (2 mL, 34.9 mmol), and 1,3-propanediol (6 mL).[5]

-

Add hydrazine monohydrate (1.785 g, 35 mmol).[5]

-

Flush the reaction flask with nitrogen and stopper it tightly.[5]

-

Steep the flask in a preheated oil bath at 130 °C for 30 minutes.[5]

-

Allow the reaction mixture to cool to room temperature.[5]

-

Pour the mixture into a separatory funnel containing water (100 mL) and ethyl acetate (50 mL).[5]

-

Separate the aqueous layer and extract it three times with ethyl acetate (3 x 50 mL).[5]

-

Combine the organic layers, wash with a saturated aqueous solution of sodium chloride, and dry over anhydrous magnesium sulfate.[5]

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.[5]

-

Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and methanol (98:2) as the eluent to yield pure this compound.[5]

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

Extensive literature review reveals that this compound is not typically evaluated for its own biological activity. Instead, it serves as a crucial and versatile starting material for the synthesis of a wide range of more complex molecules with therapeutic potential. Its strategic placement of functional groups allows for diverse chemical modifications, making it a valuable scaffold in drug discovery programs.

Intermediate in the Synthesis of Kinase Inhibitors

This compound has been utilized as a key intermediate in the synthesis of potent and selective inhibitors of CDC-like kinases (CLKs). These kinases are involved in the regulation of pre-mRNA splicing and have emerged as important targets in oncology. The amino and nitro groups on the benzene ring of this compound provide handles for the construction of more elaborate heterocyclic systems, such as quinazolines, which form the core of these kinase inhibitors.[5]

Precursor for Potential Alzheimer's Disease Therapeutics

In the quest for treatments for Alzheimer's disease, this compound has been employed in the synthesis of hydroxyethylamine derivatives. These derivatives are designed to inhibit the enzymes Asp-2 (β-secretase) and Cathepsin D (CatD), which are involved in the processing of amyloid precursor protein (APP) and the subsequent formation of amyloid-β plaques, a hallmark of Alzheimer's disease. A patent describes the preparation of this compound from 4-amino-3-nitrobenzoic acid and its subsequent use in the synthesis of these potential therapeutic agents.[6]

Building Block for Anti-Cancer Agents

The chemical reactivity of this compound makes it a suitable starting material for the synthesis of novel anti-cancer compounds. For instance, it has been used in a Skraup reaction to prepare quinoline acid derivatives, which are precursors to 2,3-dihydro-1H-pyrrolo[3,2-f]quinoline complexes of cobalt and chromium. These metal complexes are being investigated as potential anti-cancer agents.[7]

Role in the Development of Hepatitis C Virus (HCV) Inhibitors

A patent disclosure on novel dipeptides with activity against the hepatitis C virus lists this compound as a potential starting material. This suggests its utility in the construction of complex molecular architectures aimed at inhibiting viral replication.[8]

Scaffold for Novel Benzimidazolone Derivatives

Researchers have used this compound as a starting material for the synthesis of novel N-acylated benzimidazolone derivatives. While the final compounds were screened for their potential as fatty acid synthesis inhibitors, this work further highlights the role of this compound as a versatile platform for generating libraries of compounds for biological screening.[9]

Logical Relationship in Drug Discovery

While no direct signaling pathway involvement for this compound has been identified, its central role as a synthetic intermediate can be visualized as a logical workflow in the drug discovery process.

Caption: Logical flow from this compound to therapeutic targets.

Conclusion

This compound is a chemical compound of significant interest to the scientific and drug development communities. While it does not appear to possess intrinsic biological activity that has been widely reported, its value lies in its role as a key intermediate and versatile building block. The presence of multiple reactive sites on its structure allows for the facile synthesis of complex molecular scaffolds, which have been incorporated into drug candidates for a range of diseases, including cancer, Alzheimer's disease, and viral infections. This technical guide consolidates the available information on its properties, synthesis, and its pivotal role in the pipeline of modern drug discovery. Further research into the direct biological effects of this compound, if any, could potentially open new avenues for its application.

References

- 1. This compound | 76918-64-4-Molbase [molbase.com]

- 2. rsc.org [rsc.org]

- 3. eMolecules this compound | 76918-64-4 | MFCD00044015 | | Fisher Scientific [fishersci.com]

- 4. 76918-64-4|this compound|BLD Pharm [bldpharm.com]

- 5. 76918-64-4・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 6. Ethyl 3-nitro-4-(propyl-amino)benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 对硝基苯甲酸乙酯 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. Ethyl 4-ethyl-amino-3-nitro-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Data of Ethyl 4-amino-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Ethyl 4-amino-3-nitrobenzoate, a key chemical intermediate in various synthetic pathways. Due to the limited availability of directly published complete spectra for this specific molecule, this guide leverages data from structurally analogous compounds to provide a robust predictive analysis. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for this compound and its structural analogues. These predictions are based on established principles of spectroscopy and data from similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-2 | ~8.5 | d | ~2.0 | Expected to be the most downfield aromatic proton due to the strong electron-withdrawing effect of the adjacent nitro group. |

| H-5 | ~6.8 | d | ~8.5 | Expected to be the most upfield aromatic proton, shielded by the amino group. |

| H-6 | ~7.8 | dd | ~8.5, ~2.0 | Coupled to both H-5 and H-2. |

| -NH₂ | ~6.0-7.0 | br s | - | Broad singlet, chemical shift can vary with concentration and solvent. |

| -CH₂- | ~4.3 | q | ~7.1 | Ethyl ester methylene protons, coupled to the methyl protons. |

| -CH₃ | ~1.3 | t | ~7.1 | Ethyl ester methyl protons, coupled to the methylene protons. |

Note: Predicted values are based on the analysis of related compounds such as ethyl 4-aminobenzoate and ethyl 4-nitrobenzoate. The actual experimental values may vary slightly.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Notes |

| C=O | ~165 | Ester carbonyl carbon. |

| C-4 | ~150 | Aromatic carbon attached to the amino group, significantly deshielded. |

| C-3 | ~135 | Aromatic carbon attached to the nitro group. |

| C-1 | ~120 | Quaternary aromatic carbon attached to the ester group. |

| C-2 | ~130 | Aromatic carbon ortho to the nitro group. |

| C-6 | ~125 | Aromatic carbon ortho to the amino group. |

| C-5 | ~115 | Aromatic carbon meta to the nitro group and ortho to the amino group. |

| -CH₂- | ~61 | Ethyl ester methylene carbon. |

| -CH₃ | ~14 | Ethyl ester methyl carbon. |

Note: Predicted values are based on additive rules and comparison with spectra of similar substituted benzene derivatives.

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3400-3200 | Medium-Strong | Two bands expected for the primary amine. |

| C-H Stretch (Aromatic) | 3100-3000 | Medium | |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium | |

| C=O Stretch (Ester) | ~1720 | Strong | |

| N-O Stretch (Asymmetric) | ~1530 | Strong | Nitro group. |

| C=C Stretch (Aromatic) | 1600-1450 | Medium | |

| N-O Stretch (Symmetric) | ~1350 | Strong | Nitro group. |

| C-O Stretch (Ester) | 1300-1000 | Strong | |

| C-N Stretch | 1340-1250 | Medium |

Note: The presence of both amino and nitro groups will influence the electronic environment and may cause slight shifts in the expected absorption frequencies.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Da) | Notes |

| [M]⁺ | 210 | Molecular ion peak. |

| [M-OCH₂CH₃]⁺ | 165 | Loss of the ethoxy group. |

| [M-NO₂]⁺ | 164 | Loss of the nitro group. |

| [M-COOCH₂CH₃]⁺ | 137 | Loss of the entire ester group. |

Note: The fragmentation pattern will be influenced by the ionization method used. The values above are for the most common isotopes.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for an organic compound like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: The data is acquired on a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition:

-

¹H NMR: A standard one-pulse sequence is used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay may be required.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Solid Film: Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone or methylene chloride). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[1]

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the instrument's beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum.

-

Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[2] Further dilute a small aliquot of this solution to a final concentration of around 10-100 µg/mL.[2]

-

Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) is used.

-

Data Acquisition: The sample solution is introduced into the ion source.

-

EI: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[3]

-

ESI: The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desorbed. This is a softer ionization technique that often leaves the molecular ion intact.[2]

-

-

Data Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

References

Navigating the Solubility Landscape of Ethyl 4-amino-3-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-3-nitrobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its strategic placement of amino, nitro, and ethyl ester groups on a benzene ring makes it a versatile building block for creating complex molecular architectures. A thorough understanding of its solubility characteristics in common organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility information, detailed experimental protocols for its synthesis, and a visual representation of the synthetic workflow.

Core Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 210.19 g/mol | --INVALID-LINK-- |

| Melting Point | 132 °C | --INVALID-LINK-- |

| Boiling Point | 398.5±22.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.330±0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| pKa | -2.52±0.10 (Predicted) | --INVALID-LINK-- |

Solubility Profile

Exhaustive searches for quantitative solubility data (e.g., in g/L or mol/L) for this compound in common organic solvents did not yield specific numerical values in publicly available literature. However, qualitative solubility information can be inferred from the solvents used in its synthesis and purification, as well as from the known solubility of structurally related compounds.

The following table summarizes the qualitative solubility of related compounds, which can serve as a useful guide for solvent selection.

| Solvent | Ethyl 4-nitrobenzoate | Ethyl 4-aminobenzoate | Inferred Qualitative Solubility of this compound |

| Ethanol | Soluble | Soluble | Likely soluble |

| Methanol | Soluble | Soluble | Likely soluble |

| Acetone | Soluble | Information not available | Likely soluble |

| Chloroform | Soluble | Soluble | Likely soluble |

| Dichloromethane | Information not available | Soluble | Likely soluble |

| Ethyl Acetate | Information not available | Soluble | Likely soluble |

| Ether | Soluble | Soluble | Likely soluble |

| Water | Sparingly soluble/Insoluble | Sparingly soluble | Likely sparingly soluble to insoluble |

Note: This table is intended as a general guide. The presence of both a polar amino group and a polar nitro group, in addition to the ethyl ester, suggests that this compound will exhibit a nuanced solubility profile. Experimental determination is recommended for precise applications.

Experimental Protocols: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, adapted from established chemical synthesis literature. This procedure outlines the esterification of 4-amino-3-nitrobenzoic acid.

Materials:

-

4-Amino-3-nitrobenzoic acid

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 4-amino-3-nitrobenzoic acid in absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction process to ensure complete recovery.

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

While quantitative solubility data for this compound remains elusive in the surveyed literature, a qualitative understanding based on related compounds and solvents used in its synthesis provides a practical starting point for researchers. The provided synthesis protocol and workflow diagram offer a clear and detailed guide for the preparation of this important chemical intermediate. It is strongly recommended that experimental solubility studies be conducted to obtain precise quantitative data for applications requiring high accuracy, such as in drug development and process optimization.

In-Depth Technical Guide: Ethyl 4-amino-3-nitrobenzoate Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for Ethyl 4-amino-3-nitrobenzoate (CAS No. 76918-64-4). The information is compiled to ensure safe laboratory practices and emergency preparedness for professionals working with this compound.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 76918-64-4 |

| Molecular Formula | C₉H₁₀N₂O₄ |

| Synonyms | Benzoic acid, 4-amino-3-nitro-, ethyl ester |

Hazard Identification and Classification

This compound is considered a hazardous substance. To the best of current knowledge, the toxicological properties of this compound have not been fully investigated.[1] It is classified as an irritant and may be harmful if ingested or inhaled.[1] The material is irritating to mucous membranes and the upper respiratory tract.[1]

GHS Hazard Statements:

| Code | Statement |

| H302 | Harmful if swallowed. |

| H312 | Harmful in contact with skin. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H332 | Harmful if inhaled. |

| H335 | May cause respiratory irritation. |

Precautionary Statements:

A comprehensive list of precautionary statements for handling this compound is provided in the table below.

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |

| P264 | Wash thoroughly after handling.[2] |

| P270 | Do not eat, drink or smoke when using this product.[2] |

| P271 | Use only outdoors or in a well-ventilated area.[2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |

Physical and Chemical Properties

| Property | Value |

| Melting Point/Range | Data not available |

| Boiling Point/Range | Data not available |

| Flash Point | Data not available |

| Autoignition Temperature | Data not available |

| Solubility | Data not available |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1] The available information indicates the following potential acute effects:

| Exposure Route | Effect |

| Ingestion | May be harmful.[1] |

| Inhalation | May be harmful and cause irritation to the respiratory tract.[1] |

| Skin Contact | Irritant.[1] |

| Eye Contact | Irritant.[1] |

Quantitative Toxicity Data:

| Test | Species | Value |

| LD50 (Oral) | Not available | Not available |

| LD50 (Dermal) | Not available | Not available |

| LC50 (Inhalation) | Not available | Not available |

Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure safety. The following diagram outlines the recommended workflow for handling this compound.

References

An In-depth Technical Guide on the Synthesis of Benzocaine from Ethyl 4-amino-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a potential synthetic pathway for the production of Benzocaine (ethyl 4-aminobenzoate) starting from the precursor ethyl 4-amino-3-nitrobenzoate. This route is presented as a multi-step process involving a key selective reduction followed by a deamination step. While the initial reduction is supported by analogous chemical transformations, the subsequent selective deamination of the resulting intermediate presents a significant synthetic challenge and may require substantial experimental optimization.

Overview of the Synthetic Pathway

The proposed synthesis of Benzocaine from this compound involves a two-step process:

-

Selective Reduction: The nitro group at the 3-position of this compound is selectively reduced to an amino group, yielding ethyl 3,4-diaminobenzoate.

-

Selective Deamination: The newly formed amino group at the 3-position is selectively removed, a process known as deamination, to produce the final product, Benzocaine.

This pathway is theoretically plausible but is not a standard reported synthesis for Benzocaine. The second step, in particular, requires careful consideration of reagents and reaction conditions to achieve the desired selectivity.

Physicochemical Data of Key Compounds

A summary of the key physical and chemical properties of the starting material, intermediate, and final product is provided in the table below for easy reference.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₉H₁₀N₂O₄ | 210.19 | Not readily available | Not readily available |

| Ethyl 3,4-diaminobenzoate | C₉H₁₂N₂O₂ | 180.21 | 108-113 | 382.7 at 760 mmHg |

| Benzocaine (Ethyl 4-aminobenzoate) | C₉H₁₁NO₂ | 165.19 | 88-90 | 310 |

Experimental Protocols

This section provides detailed experimental methodologies for the proposed synthetic steps.

Step 1: Selective Reduction of this compound

The selective reduction of the nitro group in the presence of an existing amino group can be achieved through several methods. Catalytic hydrogenation is a common and effective approach for this transformation.

Method: Catalytic Hydrogenation

This protocol is based on analogous reductions of similar substrates.

Reagents and Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Parr shaker or similar hydrogenation apparatus

-

Celite® for filtration

Procedure:

-

In a suitable pressure vessel, dissolve this compound (e.g., 6.80 g, 30.3 mmol) in methanol (200 mL).

-

Carefully add 10% palladium on carbon catalyst (e.g., 1.10 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and connect it to a Parr shaker or a similar hydrogenation apparatus.

-

Purge the system with hydrogen gas several times to remove any air.

-

Pressurize the vessel with hydrogen gas to a desired pressure (e.g., 60 psi).

-

Commence vigorous stirring and maintain the reaction at room temperature.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within several hours to overnight.

-

Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filter cake with a small amount of the solvent (methanol or ethanol).

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3,4-diaminobenzoate.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure diamine.

Expected Yield: Based on analogous reactions, yields in the range of 80-90% can be anticipated.

Step 2: Selective Deamination of Ethyl 3,4-diaminobenzoate

The selective removal of the 3-amino group from ethyl 3,4-diaminobenzoate is the most challenging step in this proposed synthesis. A plausible approach involves diazotization of the more basic 4-amino group followed by a reductive deamination of the 3-amino group. However, achieving high selectivity can be difficult. A more general method for deamination involves diazotization followed by reduction, often referred to as a Sandmeyer-type reaction.

Method: Diazotization and Reductive Deamination

This is a generalized protocol that would require significant optimization for this specific substrate.

Reagents and Materials:

-

Ethyl 3,4-diaminobenzoate

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Hypophosphorous acid (H₃PO₂) or Ethanol

-

Ice bath

Procedure:

-

Dissolve ethyl 3,4-diaminobenzoate in a suitable acidic aqueous solution (e.g., dilute HCl or H₂SO₄) in a reaction vessel, and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred mixture. Maintain the temperature strictly between 0-5 °C to ensure the stability of the resulting diazonium salt. The addition is continued until a slight excess of nitrous acid is detected (e.g., with potassium iodide-starch paper).

-

To the solution of the diazonium salt, slowly add the reducing agent. For reductive deamination, hypophosphorous acid is a common choice. Alternatively, ethanol can be used, which also acts as the solvent for the reduction.

-

Allow the reaction mixture to slowly warm to room temperature and then stir for several hours. The progress of the reaction should be monitored by TLC or HPLC.

-

Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until it is slightly alkaline.

-

Extract the product, Benzocaine, with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude Benzocaine by recrystallization from a mixture of ethanol and water to obtain the final product.

Note on Selectivity: Achieving selective diazotization and reduction of the 3-amino group while preserving the 4-amino group is a significant challenge due to the similar reactivity of the two amino groups. The reaction conditions, including the choice of acid, temperature, and reducing agent, will need to be carefully optimized to favor the desired outcome.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the general mechanism of the key reaction steps.

Caption: Proposed two-step synthesis of Benzocaine.

Caption: Overall experimental workflow.

Conclusion

The synthesis of Benzocaine from this compound is a theoretically viable but non-standard route that hinges on a challenging selective deamination step. The initial selective reduction of the nitro group is a well-precedented transformation that can likely be achieved with high efficiency using catalytic hydrogenation. However, the subsequent selective removal of the 3-amino group from the resulting ethyl 3,4-diaminobenzoate intermediate requires careful and extensive experimental optimization to achieve a reasonable yield and purity of the final product, Benzocaine. This guide provides a foundational framework for researchers and scientists to explore this synthetic pathway, with the understanding that the deamination step will be a critical point of investigation.

An In-depth Technical Guide to Ethyl 4-amino-3-nitrobenzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-3-nitrobenzoate is a key chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and other functional materials. This technical guide provides a comprehensive overview of its discovery and history, detailed synthesis protocols, and a thorough characterization of its physicochemical properties. The document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Introduction

This compound, with the CAS number 76918-64-4, is an aromatic ester containing both an amino and a nitro group on the benzene ring. This unique substitution pattern makes it a versatile building block for the synthesis of a wide range of more complex molecules. Its strategic importance lies in its utility as a precursor to various heterocyclic compounds and other substituted anilines, which are prevalent motifs in medicinal chemistry. This guide will delve into the known synthesis methodologies, physical and spectral properties, and the historical context and applications of this important compound.

Discovery and History

The precise date and discoverer of this compound are not well-documented in readily available literature. However, its emergence is intrinsically linked to the broader development of nitroaniline and aminobenzoic acid chemistry in the late 19th and early 20th centuries. The synthesis of related compounds, such as benzocaine (ethyl 4-aminobenzoate), and various nitrobenzoic acids, set the stage for the preparation of more complex derivatives like this compound. Its use as a synthetic intermediate appears in the scientific literature in the latter half of the 20th century, often in the context of synthesizing molecules with potential biological activity. For instance, it has been utilized in the design and synthesis of potential influenza neuraminidase inhibitors.[1]

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the Fischer esterification of 4-amino-3-nitrobenzoic acid. This method involves the reaction of the carboxylic acid with ethanol in the presence of a strong acid catalyst.

Plausible Experimental Protocol: Fischer Esterification

Materials:

-

4-amino-3-nitrobenzoic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for filtration (e.g., Büchner funnel)

Procedure:

-

To a round-bottom flask, add 4-amino-3-nitrobenzoic acid and an excess of absolute ethanol.

-

With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid.

-

Fit the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure product.

The synthesis workflow can be visualized as follows:

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in the table below. It is important to note that some of these values are reported by chemical suppliers and may not have been independently verified in peer-reviewed literature.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₄ | [2] |

| Molecular Weight | 210.19 g/mol | [2] |

| CAS Number | 76918-64-4 | [2] |

| Appearance | Yellow solid | [3] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [2] |

Spectral Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group (a quartet and a triplet), and the amino protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating amino group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group. The positions of the aromatic carbon signals will be diagnostic of the substitution pattern.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1700-1730 cm⁻¹), and the symmetric and asymmetric stretching of the nitro group (around 1520 and 1350 cm⁻¹).

Applications in Research and Development

This compound primarily serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

-

Precursor for Heterocyclic Compounds: The presence of ortho- and para-directing amino and nitro groups on the benzene ring allows for a variety of subsequent chemical transformations, making it a suitable starting material for the synthesis of various heterocyclic systems.

-

Intermediate in Drug Discovery: This compound has been used as a building block in the synthesis of potential therapeutic agents. For example, it has been employed in the development of novel N-acylated benzimidazolone derivatives and as a starting material in the synthesis of potential inhibitors for enzymes like influenza neuraminidase.[1][3]

The general utility of this compound as a synthetic intermediate can be visualized in the following logical relationship diagram:

Conclusion

This compound is a strategically important chemical compound with established utility as a synthetic intermediate. While its detailed historical discovery remains to be fully elucidated, its synthesis via the esterification of 4-amino-3-nitrobenzoic acid is a well-established and plausible route. The availability of its physicochemical and spectral data, though somewhat fragmented, allows for its reliable identification. Its primary application lies in the field of organic synthesis, where it serves as a versatile precursor for the development of novel compounds with potential applications in medicinal chemistry and materials science. This guide provides a foundational resource for researchers and professionals working with this valuable chemical entity.

References

Methodological & Application

Synthesis Protocol for Ethyl 4-amino-3-nitrobenzoate: An Application Note

This document provides a detailed, step-by-step protocol for the synthesis of Ethyl 4-amino-3-nitrobenzoate, a valuable intermediate in the development of various pharmaceuticals. The synthesis is a two-step process commencing with the esterification of 4-chloro-3-nitrobenzoic acid, followed by a nucleophilic aromatic substitution reaction with ammonia.

I. Principle and Overall Reaction

The synthesis proceeds in two sequential steps:

-

Esterification: 4-chloro-3-nitrobenzoic acid is converted to its ethyl ester, ethyl 4-chloro-3-nitrobenzoate, through a Fischer esterification reaction using ethanol in the presence of a strong acid catalyst.

-

Amination: The chloro group of ethyl 4-chloro-3-nitrobenzoate is subsequently displaced by an amino group via a nucleophilic aromatic substitution reaction with ammonia to yield the final product, this compound.

II. Experimental Protocols

A. Step 1: Synthesis of Ethyl 4-chloro-3-nitrobenzoate

This procedure is adapted from the synthesis of ethyl 4-chloro-3-nitrobenzoate described in the literature.[1]

Materials:

-

4-chloro-3-nitrobenzoic acid

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Hexane

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Filtration apparatus (Buchner funnel, filter paper)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-chloro-3-nitrobenzoic acid in absolute ethanol.

-

Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with continuous stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

-

Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.

-

Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ethyl 4-chloro-3-nitrobenzoate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane.

B. Step 2: Synthesis of this compound

This protocol is adapted from a general procedure for the nickel-catalyzed amination of aryl chlorides.[2]

Materials:

-

Ethyl 4-chloro-3-nitrobenzoate

-

Ammonia solution (e.g., 0.5 M in dioxane or aqueous ammonia)

-

Nickel catalyst (e.g., a complex with a suitable phosphine ligand)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous, inert solvent (e.g., dioxane or toluene)

-

Ethyl acetate

-

Celite

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Filtration apparatus

-

Column chromatography setup

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine ethyl 4-chloro-3-nitrobenzoate, the nickel catalyst, and sodium tert-butoxide.

-

Solvent and Reagent Addition: Add the anhydrous, inert solvent, followed by the ammonia solution.

-

Reaction: Heat the mixture with vigorous stirring at an elevated temperature (e.g., 80-100 °C) for several hours, monitoring the reaction progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

-

Filtration: Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

-

Extraction and Washing: Transfer the filtrate to a separatory funnel and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[3]

III. Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Parameter | Step 1: Esterification | Step 2: Amination |

| Starting Material | 4-chloro-3-nitrobenzoic acid | Ethyl 4-chloro-3-nitrobenzoate |

| Key Reagents | Ethanol, Sulfuric Acid | Ammonia, Nickel Catalyst, NaOtBu |

| Solvent | Ethanol | Dioxane or Toluene |

| Reaction Temperature | Reflux | 80-100 °C |

| Reaction Time | Several hours | Several hours |

| Typical Yield | ~75%[1] | Estimated 70-90% |

| Purification Method | Recrystallization | Column Chromatography |

IV. Mandatory Visualization

Diagram 1: Synthesis Workflow

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: Ethyl 4-amino-3-nitrobenzoate in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 4-amino-3-nitrobenzoate as a versatile starting material for the synthesis of a variety of biologically relevant heterocyclic compounds. Detailed experimental protocols for key transformations and the biological significance of the resulting scaffolds are presented.

Introduction

This compound is a valuable building block in synthetic organic and medicinal chemistry. Its ortho-substituted amino and nitro functionalities on a benzene ring provide a key structural motif for the construction of various fused heterocyclic systems. The typical synthetic strategy involves the reduction of the nitro group to an amine, yielding ethyl 3,4-diaminobenzoate, a highly reactive ortho-diamine. This intermediate can then undergo cyclocondensation reactions with a wide range of electrophilic reagents to afford important heterocyclic cores such as benzimidazoles, quinoxalines, and benzotriazoles. These heterocyclic systems are prevalent in numerous FDA-approved drugs and biologically active molecules, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.

General Synthetic Workflow

The overall synthetic strategy for utilizing this compound in the synthesis of heterocyclic compounds follows a two-step sequence:

-

Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group to generate the key intermediate, ethyl 3,4-diaminobenzoate. This reduction is a critical step and can be achieved using various methods.

-

Cyclocondensation: The resulting ethyl 3,4-diaminobenzoate is then reacted with appropriate electrophilic reagents to form the desired heterocyclic ring system. The choice of the reagent dictates the type of heterocycle formed.

Caption: General workflow for heterocyclic synthesis.

Experimental Protocols

Protocol 1: Reduction of this compound to Ethyl 3,4-diaminobenzoate

This protocol describes the catalytic hydrogenation of this compound to the corresponding diamine.

Materials:

-

This compound

-

Methanol (MeOH)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Dissolve this compound (e.g., 13.0 g, 58 mmol) in methanol (180 mL) in a suitable hydrogenation vessel.[1]

-

Carefully add a slurry of 10% Pd/C (e.g., 1.3 g in 10 mL of ethanol) to the solution under a nitrogen atmosphere.[1]

-

Seal the vessel and connect it to a hydrogenation apparatus.

-

Evacuate the vessel and purge with hydrogen gas (repeat 3 times).

-

Pressurize the vessel with hydrogen gas (e.g., 60 psi) and stir the reaction mixture vigorously at room temperature for 5 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with a small amount of methanol.

-

Concentrate the filtrate under reduced pressure to obtain ethyl 3,4-diaminobenzoate as a solid. The crude product can often be used in the next step without further purification.

Quantitative Data:

| Starting Material | Product | Reagents | Solvent | Time (h) | Pressure (psi) | Yield (%) | Reference |

| Ethyl 4-methylamino-3-nitrobenzoate | Ethyl 3-amino-4-methylaminobenzoate | 10% Pd/C, H₂ | Methanol | 5 | 60 | 88 | [1] |

| Ethyl 4-methylamino-3-nitrobenzoate | Ethyl 3-amino-4-methylaminobenzoate | 5% Pd/C, H₂ | Methanol | Overnight | N/A | 82 | [1] |

Note: While these examples use a methylated analog, the procedure is directly applicable to this compound.

Protocol 2: Synthesis of Ethyl 1H-benzo[d]imidazole-6-carboxylate

This protocol describes the cyclocondensation of ethyl 3,4-diaminobenzoate with formic acid to yield a benzimidazole derivative.

Materials:

-

Ethyl 3,4-diaminobenzoate

-

Formic acid

Procedure:

-

In a round-bottom flask, add ethyl 3,4-diaminobenzoate.

-

Add an excess of formic acid to the flask.

-

Heat the reaction mixture at reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water until the filtrate is neutral, and dry to obtain the crude product.

-

Recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure ethyl 1H-benzo[d]imidazole-6-carboxylate.

Protocol 3: Synthesis of Ethyl quinoxaline-6-carboxylate

This protocol details the synthesis of a quinoxaline derivative by reacting ethyl 3,4-diaminobenzoate with glyoxal.

Materials:

-

Ethyl 3,4-diaminobenzoate

-

Glyoxal (40% aqueous solution)

-

Ethanol

Procedure:

-

Dissolve ethyl 3,4-diaminobenzoate (1.0 eq) in ethanol in a round-bottom flask.[2]

-

Add an equimolar amount of glyoxal (40% aqueous solution) dropwise to the solution at room temperature with stirring.[2]

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, the product may precipitate from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Filter the solid product, wash with a small amount of cold ethanol, and dry to obtain ethyl quinoxaline-6-carboxylate.

Quantitative Data for Quinoxaline Synthesis (General):

| Diamine | Dicarbonyl | Catalyst | Solvent | Time (min) | Yield (%) | Reference |

| o-phenylenediamine | Benzil | Iodine | Water | 60-200 | High | [2] |

| 4-methyl-o-phenylenediamine | Benzil | CrCl₂·6H₂O | Ethanol | 38 | 93 | [3] |

| 3,4-diaminobenzoic acid | 4,4'-Dimethoxybenzil | Acetic acid | Water | 60 | 86 | [4] |

Protocol 4: Synthesis of Ethyl 1H-benzo[d][5][6][7]triazole-6-carboxylate

This protocol describes the formation of a benzotriazole ring through diazotization of ethyl 3,4-diaminobenzoate.

Materials:

-

Ethyl 3,4-diaminobenzoate

-

Sodium nitrite (NaNO₂)

-

Acetic acid

-

Water

Procedure:

-

Dissolve ethyl 3,4-diaminobenzoate (e.g., 0.01 mol) in a mixture of acetic acid and water.[5]

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (e.g., 0.14 mol in water) dropwise with vigorous stirring, maintaining the temperature below 5 °C.[5]

-

Stir the reaction mixture at room temperature for 2 hours.[5]

-

The product will precipitate out of the solution.

-

Filter the solid, wash with cold water, and dry to obtain ethyl 1H-benzo[d][6][7][8]triazole-6-carboxylate.

-

Recrystallization from a suitable solvent like methanol can be performed for further purification.

Quantitative Data for Benzotriazole Synthesis:

| Starting Material | Product | Reagents | Solvent | Time (h) | Yield (%) | Reference |

| 3,4-diaminobenzoic acid | 5-carboxybenzotriazole | NaNO₂, Acetic acid | Water/Acetic acid | 2 | 72 | [5] |

Biological Significance and Signaling Pathways

Heterocyclic compounds derived from this compound often exhibit significant biological activities. Below are diagrams illustrating the mechanisms of action for two important classes of these compounds.

Antimicrobial Mechanism of Benzimidazole Derivatives

Many benzimidazole derivatives exhibit potent antimicrobial activity by targeting bacterial DNA gyrase, an essential enzyme for DNA replication.[6]

Caption: Inhibition of bacterial DNA gyrase by benzimidazoles.

IKKβ-NF-κB Signaling Pathway Inhibition by Quinoxaline Derivatives

Certain quinoxaline derivatives have been identified as inhibitors of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway, which is often dysregulated in cancer and inflammatory diseases.[5]

Caption: Quinoxaline derivatives inhibiting the IKKβ pathway.

Conclusion

This compound serves as a readily available and versatile precursor for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery and development. The straightforward transformation into the key ortho-diamine intermediate, ethyl 3,4-diaminobenzoate, opens up a plethora of cyclization strategies to access valuable scaffolds such as benzimidazoles, quinoxalines, and benzotriazoles. The biological importance of these heterocyclic systems, particularly as antimicrobial and anticancer agents, underscores the value of the presented synthetic protocols for medicinal chemistry research.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. Novel dual-targeting benzimidazole urea inhibitors of DNA gyrase and topoisomerase IV possessing potent antibacterial activity: intelligent design and evolution through the judicious use of structure-guided design and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Derivatization of Ethyl 4-amino-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction Ethyl 4-amino-3-nitrobenzoate is a valuable synthetic intermediate in organic chemistry and drug discovery. Its structure features a primary aromatic amino group that is amenable to a wide range of chemical modifications. The presence of an electron-withdrawing nitro group ortho to the amine and an ethyl ester para to it modulates the reactivity of the aromatic ring and the nucleophilicity of the amino group. This document provides detailed application notes and experimental protocols for several key derivatization reactions of the amino group, facilitating its use in the synthesis of novel compounds for pharmaceutical and materials science research.

Application Notes

The primary amino group (-NH₂) of this compound is a versatile functional handle for various chemical transformations. The principal reactions include acylation, alkylation, Schiff base formation, and diazotization. Furthermore, the ortho-nitroaniline moiety allows for subsequent reductive cyclization reactions to form valuable heterocyclic scaffolds.

N-Acylation (Amide Formation)

N-acylation involves the reaction of the primary amino group with acylating agents like acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine). This reaction forms a stable amide bond.

-

Chemistry: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride) to form the N-acyl derivative.

-

Applications: This derivatization is crucial for introducing diverse functional groups and is a cornerstone of medicinal chemistry for creating libraries of compounds. The resulting amides often exhibit a range of biological activities. The amide linkage is also a common structural motif in many pharmaceutical agents.

N-Alkylation (Secondary Amine Formation)

N-alkylation introduces alkyl or aryl groups to the amino function, converting the primary amine into a secondary or tertiary amine. This is typically achieved by reacting the amine with alkyl halides or through reductive amination. A related synthesis involves the nucleophilic aromatic substitution of a similar precursor, ethyl 4-fluoro-3-nitrobenzoate, with a primary amine to yield N-alkylated products.[1]

-

Chemistry: In direct alkylation, the amine acts as a nucleophile, displacing a halide from an alkyl halide. This method can sometimes lead to over-alkylation. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for synthesizing secondary amines.

-

Applications: N-alkylation significantly alters the steric and electronic properties of the parent molecule, which can modulate its pharmacological profile, including receptor binding affinity, solubility, and metabolic stability.

Schiff Base (Imine) Formation

The condensation reaction between the primary amino group of this compound and an aldehyde or ketone yields a Schiff base, characterized by an imine (-C=N-) functional group.

-

Chemistry: This reaction is typically catalyzed by a small amount of acid and involves the nucleophilic addition of the amine to the carbonyl group, forming a carbinolamine intermediate which then dehydrates to form the imine.[2][3] The reaction is often reversible.

-

Applications: Schiff bases are important intermediates for synthesizing various bioactive molecules and are themselves investigated for a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[2][4]

Diazotization and Subsequent Reactions

The primary aromatic amino group can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl or H₂SO₄) at low temperatures (0-5 °C).[5]

-

Chemistry: The resulting diazonium salt is a highly versatile intermediate. The diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles in reactions such as the Sandmeyer (CuX), Schiemann (F⁻), and Gomberg-Bachmann (aryl) reactions. It can also be used in azo coupling reactions to form azo dyes.

-